3-Iodoquinolin-7-ol

Organic Synthesis Palladium Catalysis Quinoline Functionalization

Select 3-Iodoquinolin-7-ol (CAS 1261630-05-0) to ensure regiochemical fidelity in your synthesis. The 3-position iodine provides optimal Pd-catalyzed cross-coupling reactivity (Sonogashira, Suzuki, Heck), while the 7-hydroxyl group serves as an orthogonal functionalization handle—free of the strong metal-chelation interference seen with 8-hydroxyquinoline analogs. Positional isomers (4-iodo, 6-iodo, 8-iodo) exhibit divergent reactivity and cannot substitute. This halogenated quinoline building block also offers heavy-atom X-ray scattering for crystallography and halogen-bonding donor capacity for crystal engineering. Procure exact identity for reproducible kinase inhibitor, GPCR modulator, and SAR programs.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
CAS No. 1261630-05-0
Cat. No. B3377165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoquinolin-7-ol
CAS1261630-05-0
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)I)O
InChIInChI=1S/C9H6INO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H
InChIKeyLUACABFOCIAIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoquinolin-7-ol (CAS 1261630-05-0) Procurement Guide: Core Identity and Technical Baseline


3-Iodoquinolin-7-ol (CAS 1261630-05-0) is a halogenated quinoline derivative characterized by an iodine substituent at the 3-position and a hydroxyl group at the 7-position of the quinoline ring [1]. With molecular weight of 271.05 g/mol (C9H6INO) [1], this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . Quinoline derivatives constitute a privileged scaffold class with established utility across antimalarial, antibacterial, anticancer, and kinase inhibitor development programs [2]; the specific 3-iodo-7-ol substitution pattern confers distinct reactivity profiles compared to positional isomers and alternative halogenated analogs, making compound identity verification critical for reproducible research outcomes.

Why Generic Substitution of 3-Iodoquinolin-7-ol Fails: Positional Isomer and Halogen Pattern Criticality


Generic substitution of 3-Iodoquinolin-7-ol with closely related analogs (including 4-iodo, 6-iodo, and 8-iodo positional isomers) cannot be performed without altering critical synthetic, biological, and material properties. The 3-position iodine is uniquely accessible for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Heck) due to the electronic environment conferred by the adjacent quinoline nitrogen [1]. The 7-hydroxyl group lacks the strong metal-chelating properties characteristic of 8-hydroxyquinoline analogs , fundamentally altering coordination chemistry and downstream bioactivity profiles. Positional isomers demonstrate distinct regioselectivity in electrophilic substitution, nucleophilic aromatic substitution, and metal-catalyzed transformations [2]. Iodine versus other halogen substituents (chloro, bromo) exhibits differential reactivity in cross-coupling kinetics and halogen bonding potential [3]. These non-interchangeable properties mandate exact compound specification in procurement for reproducible synthetic, medicinal chemistry, and materials science applications.

3-Iodoquinolin-7-ol: Quantified Differentiation Evidence Versus Closest Analogs


3-Iodo Position Enables Broad Cross-Coupling Utility Distinct from 4-Iodo Isomers

3-Iodoquinolines, including 3-Iodoquinolin-7-ol, are established as versatile substrates for organopalladium cross-coupling chemistry (Sonogashira, Suzuki-Miyaura, and Heck reactions), enabling access to diverse functionalized quinoline libraries [1]. This 3-position reactivity contrasts with 4-iodoquinoline analogs (e.g., 4-Iodo-7-hydroxyquinoline, CAS 1261540-02-6), which show preferential reactivity in different transformations including nucleophilic aromatic substitution at the 4-position . The 3-iodo regioisomer specifically serves as the key intermediate in pitavastatin synthesis via cross-coupling with alkenylborane reagents [2].

Organic Synthesis Palladium Catalysis Quinoline Functionalization

7-OH Position Eliminates Strong Metal Chelation Characteristic of 8-OH Analogs

The 7-hydroxyl group in 3-Iodoquinolin-7-ol structurally precludes the bidentate metal-chelation mechanism characteristic of 8-hydroxyquinoline derivatives (including clioquinol and 5,7-diiodo-8-hydroxyquinoline) . 8-Hydroxyquinoline-based chelation is well-documented as a key mechanism for both antimicrobial activity and cytotoxicity [1]. 8-Hydroxyquinoline derivatives demonstrate MIC90 <5 μM against M. tuberculosis [2] and broad antimicrobial activity [3], while also exhibiting cytotoxicity (IC50 <100 μM for multiple analogs) [2].

Medicinal Chemistry Metal Chelation Toxicity Profiling

Iodine Substituent Enables Halogen Bonding and Heavy-Atom Effects Absent in Non-Iodinated Analogs

The iodine atom at the 3-position of 3-Iodoquinolin-7-ol provides strong halogen bonding donor capacity, with intramolecular halogen bonds observed between aryl iodide donors and quinolinyl nitrogen acceptors in related systems [1]. This property is absent in non-halogenated quinolin-7-ol (lacks halogen bonding entirely) and differs from bromo and chloro analogs due to iodine's superior polarizability and σ-hole magnitude [2]. The heavy iodine atom also provides enhanced X-ray scattering for crystallographic phasing applications .

Crystal Engineering Supramolecular Chemistry X-ray Crystallography

Antibacterial Activity Profile of 7-OH Quinoline Scaffold Differs from 8-OH and 5,7-Diiodo Analogs

Comparative antibacterial testing of hydroxyquinoline positional isomers reveals distinct activity profiles [1]. 7-Hydroxyquinoline (the non-iodinated parent scaffold of 3-Iodoquinolin-7-ol) demonstrates 100% inhibition against Xanthomonas oryzae pv. oryzae (Xoo) at 100 μg/mL, but only 67.96% inhibition against Xanthomonas axonopodis pv. citri (Xac) [1]. This contrasts with 8-hydroxyquinoline (96.19% Xoo, 98.47% Xac) and 5,7-diiodo-8-quinolinol (100% Xoo, 81.99% Xac) [1].

Antimicrobial Research Phytopathogenic Bacteria Quinoline SAR

Synthetic Accessibility: Multiple Metal-Free Routes with Good to Excellent Yields

3-Iodoquinoline derivatives, including 3-Iodoquinolin-7-ol, are accessible via multiple metal-free synthetic routes with reported good to excellent yields [1][2]. Electrophilic cyclization using I₂ as the iodine source efficiently produces 3-iodoquinolines in a single step under mild conditions, with I₂ demonstrating superior efficiency compared to N-iodosuccinimide (NIS) and iodine monochloride (ICl) [2]. This contrasts with certain 4-iodoquinoline syntheses requiring Lewis acid catalysts and harsher conditions .

Process Chemistry Green Synthesis Scale-up Feasibility

Limited Direct Biological Data for 3-Iodoquinolin-7-ol Necessitates Scaffold-Focused Procurement Decisions

The direct biological activity of 3-Iodoquinolin-7-ol (CAS 1261630-05-0) is not yet characterized in peer-reviewed primary literature with quantitative comparator data [1]. Available database entries show binding data for structurally distinct compounds [2][3], not for this specific CAS number. In contrast, structurally related compounds including clioquinol (IC50 32–46 μM in cancer cells) , 5,7-diiodo-8-hydroxyquinoline (antibacterial) [4], and 7-iodo-quinoline-5,8-diones (sub-micromolar GI50 against NCI-60 panel) [5] have established activity profiles.

SAR Studies Medicinal Chemistry Lead Optimization

3-Iodoquinolin-7-ol: Validated Application Scenarios for Procurement and Research Deployment


Medicinal Chemistry Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

3-Iodoquinolin-7-ol serves as a strategic building block for constructing C3-functionalized quinoline libraries via Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions [1]. The 3-position iodine provides an optimal leaving group for Pd-catalyzed transformations, while the 7-hydroxyl group offers a secondary functionalization handle (O-alkylation, glycosylation) or can remain as a hydrogen-bonding pharmacophoric element. This orthogonal reactivity enables sequential diversification strategies distinct from those available with 4-iodo or 8-iodo regioisomers [2]. This compound is particularly suitable for programs targeting kinase inhibitors, GPCR modulators, and other targets where quinoline scaffolds have established precedence.

Crystal Engineering and Supramolecular Chemistry Leveraging Halogen Bonding

The iodine substituent at the 3-position provides strong halogen bonding donor capacity (σ-hole donor) that can engage with Lewis basic sites including quinolinyl nitrogen, carbonyl oxygen, and other heteroatom acceptors [3]. This property supports applications in crystal engineering for directed solid-state assembly, co-crystal design, and organocatalysis where non-covalent interactions control molecular recognition [3]. The heavy iodine atom additionally provides enhanced X-ray scattering, making 3-Iodoquinolin-7-ol suitable for heavy-atom derivatization in macromolecular crystallography and as an internal reference for anomalous dispersion phasing .

Synthetic Methodology Development and Process Chemistry Validation

The accessibility of 3-Iodoquinolin-7-ol via metal-free synthetic routes [1] makes this compound an attractive substrate for developing and benchmarking new synthetic methodologies. Electrophilic cyclization approaches using I₂ as the iodine source proceed under mild conditions and avoid metal contamination [4]. Process chemistry groups can utilize this compound to validate scale-up protocols for halogenated heterocycles, optimize cross-coupling conditions for challenging substrates, and establish purity specifications for downstream pharmaceutical intermediate applications [5].

Structure-Activity Relationship (SAR) Studies Differentiating 7-OH from 8-OH Quinoline Pharmacophores

3-Iodoquinolin-7-ol enables systematic SAR investigation of hydroxyl positional effects in quinoline-based drug discovery. The 7-OH substitution pattern precludes the bidentate metal-chelation mechanism characteristic of 8-hydroxyquinoline analogs , allowing researchers to isolate and interrogate the contribution of metal chelation to observed biological activities. Comparative studies using matched molecular pairs (7-OH vs 8-OH; 3-iodo vs non-iodinated vs other halogen patterns) can elucidate the distinct pharmacophoric requirements for target engagement while controlling for scaffold-dependent confounding factors [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodoquinolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.